molecular formula C7H7BrN4S B13294858 4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13294858
M. Wt: 259.13 g/mol
InChI Key: YBYHTGFVTYBQAI-UHFFFAOYSA-N
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Description

4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains a bromine atom, a thiazole ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting an α-haloketone with thiourea under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.

    Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole rings through a nucleophilic substitution reaction, where the bromine atom is introduced.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine: shares structural similarities with other thiazole and pyrazole derivatives.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole have similar biological activities.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are also studied for their medicinal properties.

Uniqueness

The uniqueness of this compound lies in its combined thiazole and pyrazole rings, which confer distinct chemical and biological properties. The presence of the bromine atom further enhances its reactivity and potential for derivatization.

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

4-bromo-1-(1,3-thiazol-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H7BrN4S/c8-5-3-12(11-7(5)9)4-6-10-1-2-13-6/h1-3H,4H2,(H2,9,11)

InChI Key

YBYHTGFVTYBQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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